![molecular formula C15H12ClNO2 B5756387 2-chloro-N-(2-oxo-2-phenylethyl)benzamide](/img/structure/B5756387.png)
2-chloro-N-(2-oxo-2-phenylethyl)benzamide
Overview
Description
2-chloro-N-(2-oxo-2-phenylethyl)benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CEP-33779, and it belongs to the class of small molecule inhibitors that target the signal transducer and activator of transcription 3 (STAT3) pathway. The STAT3 pathway has been implicated in various physiological and pathological processes, including inflammation, cancer, and immune regulation.
Scientific Research Applications
GPR139 Receptor Agonism
A compound structurally similar to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, was identified as a potent and selective agonist of the hGPR139 receptor, with potential implications in neurological research. It demonstrated good drug-like properties and the ability to cross the blood-brain barrier, making it suitable for oral dosing in rats (Dvorak et al., 2015).
Biological Activity Against Pathogens
A study described a series of benzamide derivatives with structural similarities to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, which demonstrated notable biological activity against various mycobacterial, bacterial, and fungal strains. These compounds were also evaluated for their inhibitory activity in photosynthetic electron transport in spinach chloroplasts, showing potential as antimicrobial agents (Imramovský et al., 2011).
Antipyrine-like Derivatives and Intermolecular Interactions
Research on antipyrine derivatives, including a compound similar to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, provided insights into their intermolecular interactions. These studies involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, offering valuable information for the design and development of new compounds with desired chemical properties (Saeed et al., 2020).
properties
IUPAC Name |
2-chloro-N-phenacylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXAROVDYZUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(2-oxo-2-phenylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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